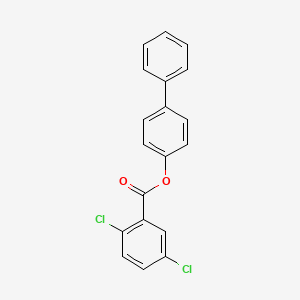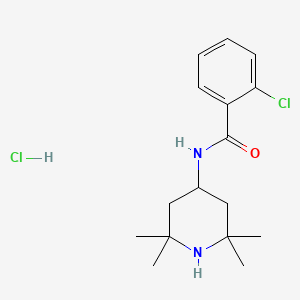
4-biphenylyl 2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-biphenylyl 2,5-dichlorobenzoate, commonly known as BPDCB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDCB is a member of the benzoate ester family and is widely used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of BPDCB is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage to cells. BPDCB has also been shown to inhibit the growth of certain bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
BPDCB has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, as well as improve insulin sensitivity and glucose metabolism. BPDCB has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPDCB has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. BPDCB is also stable and has a long shelf life, allowing for easy storage and transport. However, BPDCB has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of BPDCB. One area of interest is the development of new drugs and therapies based on BPDCB's antioxidant and antibacterial properties. Another area of interest is the use of BPDCB as a catalyst in various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of BPDCB and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of BPDCB can be achieved through a simple reaction between 4-biphenylylcarbinol and 2,5-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and has a high yield, making it an efficient method for the preparation of BPDCB.
Applications De Recherche Scientifique
BPDCB has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent antioxidant and antibacterial properties, making it a promising candidate for the development of new drugs and therapies. BPDCB has also been studied for its potential use as a corrosion inhibitor, as well as a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
(4-phenylphenyl) 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c20-15-8-11-18(21)17(12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKOGAKJBLKNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl 2,5-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5205564.png)
![ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5205567.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5205576.png)
![2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5205613.png)


![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![4-chloro-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5205655.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)